13-Deoxytedanolide 13-Deoxytedanolide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1876262
InChI: InChI=1S/C32H50O10/c1-10-11-17(3)30-32(8,42-30)29(38)22-15-41-31(39)27(37)28(40-9)21(7)26(36)20(6)24(34)19(5)14-18(4)23(33)13-12-16(2)25(22)35/h10-11,14,16-18,20-22,24,27-30,34,37-38H,12-13,15H2,1-9H3/b11-10-,19-14+/t16-,17+,18+,20-,21-,22+,24+,27-,28+,29+,30-,32+/m1/s1
SMILES:
Molecular Formula: C32H50O10
Molecular Weight: 594.7 g/mol

13-Deoxytedanolide

CAS No.:

Cat. No.: VC1876262

Molecular Formula: C32H50O10

Molecular Weight: 594.7 g/mol

* For research use only. Not for human or veterinary use.

13-Deoxytedanolide -

Specification

Molecular Formula C32H50O10
Molecular Weight 594.7 g/mol
IUPAC Name (3R,4S,5S,7R,8R,9E,11S,15R,17R)-3,8-dihydroxy-17-[(S)-hydroxy-[(2S,3R)-2-methyl-3-[(Z,2S)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone
Standard InChI InChI=1S/C32H50O10/c1-10-11-17(3)30-32(8,42-30)29(38)22-15-41-31(39)27(37)28(40-9)21(7)26(36)20(6)24(34)19(5)14-18(4)23(33)13-12-16(2)25(22)35/h10-11,14,16-18,20-22,24,27-30,34,37-38H,12-13,15H2,1-9H3/b11-10-,19-14+/t16-,17+,18+,20-,21-,22+,24+,27-,28+,29+,30-,32+/m1/s1
Standard InChI Key YTOSLGBJMGPGPA-ICYGJJGBSA-N
Isomeric SMILES C/C=C\[C@H](C)[C@@H]1[C@](O1)(C)[C@H]([C@H]2COC(=O)[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H](/C(=C/[C@@H](C(=O)CC[C@H](C2=O)C)C)/C)O)C)C)OC)O)O
Canonical SMILES CC=CC(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(C(=CC(C(=O)CCC(C2=O)C)C)C)O)C)C)OC)O)O

Introduction

Discovery and Isolation

Chemical Structure and Properties

Molecular Characteristics

13-Deoxytedanolide (C₃₂H₅₀O₁₀) possesses a molecular weight of 594.7 g/mol and features a complex 18-membered macrolactone ring with multiple stereogenic centers . As the name suggests, it differs from tedanolide by the absence of a hydroxy group at the C-13 position.

Structural Details

The complete IUPAC name of 13-deoxytedanolide is (3R,4S,5S,7R,8R,9E,11S,15R,17R)-3,8-dihydroxy-17-[(S)-hydroxy-[(2S,3R)-2-methyl-3-[(Z,2S)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone . This lengthy name reflects the structural complexity of the molecule, which includes:

  • An 18-membered macrolactone ring

  • 13 stereogenic centers

  • Two polysubstituted olefins

  • A sensitive α-hydroxy trisubstituted epoxide

  • Multiple ketone and hydroxyl functionalities

The complex architecture is further defined by its heavily oxygenated and methylated carbon skeleton and a β,γ-unsaturated ketone that has the potential to migrate into conjugation with the carbonyl group .

Key Molecular Descriptors

Table 1: Molecular Descriptors of 13-Deoxytedanolide

ParameterValue
Molecular FormulaC₃₂H₅₀O₁₀
Molecular Weight594.7 g/mol
InChIKeyYTOSLGBJMGPGPA-ICYGJJGBSA-N
Stereogenic Centers13
Ring Size18-membered macrolactone

Biological Activity

Antitumor Properties

13-Deoxytedanolide exhibits remarkable cytotoxicity against various cancer cell lines. It displays an IC₅₀ value of 94 pg/ml against P388 murine leukemia cells, demonstrating potency comparable to that of tedanolide, which has an ED₅₀ of 0.25 ng/ml in KB cells and 1.6 pg/ml in PS cells .

Beyond in vitro activity, 13-deoxytedanolide has shown significant antitumor effects in vivo. Studies indicate that it can slow the growth rate of P388 tumors with a T/C value of 189% at a dose of 0.125 mg/kg, where T represents the median time for tumors in the treated group to reach a specified size, and C represents the corresponding time for the control group .

Table 2: Cytotoxicity Profile of 13-Deoxytedanolide

Cell LinePotencyReference
P388 murine leukemiaIC₅₀ = 94 pg/ml
In vivo P388 tumor modelT/C value = 189% at 0.125 mg/kg

Mechanism of Action

The mechanism of action of 13-deoxytedanolide has been elucidated through detailed biochemical and structural studies. Unlike many other macrolides that typically target bacterial ribosomes, 13-deoxytedanolide is remarkable for being the first macrolide shown to inhibit eukaryotic ribosomes .

Selectivity for Eukaryotic Ribosomes

The specificity of 13-deoxytedanolide for eukaryotic ribosomes is explained by its extensive interactions with protein L44e, which is a component of the E site in archaeal and eukaryotic ribosomes but is absent in eubacterial ribosomes . Additionally, protein L28, which is unique to the eubacterial E site, overlaps with the binding site of 13-deoxytedanolide, preventing its binding to eubacterial ribosomes .

Competition studies have also shown that 13-deoxytedanolide shares the binding site on the 60S large subunit with pederin and its marine-derived analogues, further confirming its mode of action .

Structure-Activity Relationships

Chemical transformation studies targeting various functional groups in 13-deoxytedanolide, including the epoxide, hydroxyls, ketones, and olefins, have provided valuable insights into its structure-activity relationships .

A total of 10 derivatives were prepared and evaluated for cytotoxicity against P388 murine leukemia cells and for inhibition of polypeptide elongation in yeast cell lysate. These studies revealed two critical findings:

  • The southern hemisphere of the molecule comprises the pharmacophore, which is essential for biological activity .

  • The epoxide-bearing side chain is critical for maintaining the compound's activity .

These structure-activity relationship studies provide important guidance for potential development of simplified analogues with retained biological activity.

Total Synthesis

Synthetic Challenges

The complex architecture of 13-deoxytedanolide presents significant synthetic challenges, including:

  • The presence of 13 stereogenic centers requiring careful stereocontrol

  • A sensitive α-hydroxy trisubstituted epoxide

  • Four β-hydroxy ketone units potentially susceptible to retro-aldol decomposition

  • Polysubstituted olefins including a β,γ-unsaturated ketone with migration potential

These features necessitate highly selective synthetic approaches and careful orchestration of protection/deprotection strategies.

Synthetic Approaches

Several research groups have reported total syntheses of 13-deoxytedanolide, with notable approaches by Smith (2003) and Roush (2005) . The key strategies employed in these syntheses include:

Smith's Synthetic Approach

Smith's synthesis employed a highly convergent dithiane coupling to construct the carbon skeleton, followed by a novel use of the Evans-Tishchenko reduction to oxidize the C(1) aldehyde to an ester in the presence of an oxidatively labile dithiane . This approach represented a significant advancement in synthetic methodology for complex macrolides.

Unified Approach to Tedanolides

A unified approach for the construction of both tedanolide and 13-deoxytedanolide has been described, featuring:

  • Development of a versatile bifunctional dithiane-vinyl iodide linchpin

  • Unorthodox use of the Evans-Tishchenko reaction

  • Late-stage stereocontrolled introduction of the C(18,19) epoxide

This approach demonstrates the potential for applying common synthetic strategies to related natural products with strategic modifications to account for structural differences.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator